molecular formula C18H25ClN4O B14337140 1-Piperazinecarboxamide, N,N-diethyl-4-(2-quinolinyl)-, monohydrochloride CAS No. 101153-53-1

1-Piperazinecarboxamide, N,N-diethyl-4-(2-quinolinyl)-, monohydrochloride

Cat. No.: B14337140
CAS No.: 101153-53-1
M. Wt: 348.9 g/mol
InChI Key: FDCNGKRLPFFIQP-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N,N-diethyl-4-(2-quinolinyl)-, monohydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a piperazine ring, a quinoline moiety, and a carboxamide group. This compound is often used in various fields such as chemistry, biology, and medicine due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, N,N-diethyl-4-(2-quinolinyl)-, monohydrochloride typically involves the reaction of N,N-diethylpiperazine with 2-chloroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N,N-diethyl-4-(2-quinolinyl)-, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

1-Piperazinecarboxamide, N,N-diethyl-4-(2-quinolinyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N,N-diethyl-4-(2-quinolinyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-4-(2-quinolinyl)-1-piperazinecarboxamide
  • N,N-Diethyl-4-quinolin-2-ylpiperazine-1-carboxamide

Uniqueness

1-Piperazinecarboxamide, N,N-diethyl-4-(2-quinolinyl)-, monohydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in multiple fields.

Properties

CAS No.

101153-53-1

Molecular Formula

C18H25ClN4O

Molecular Weight

348.9 g/mol

IUPAC Name

N,N-diethyl-4-quinolin-2-ylpiperazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C18H24N4O.ClH/c1-3-20(4-2)18(23)22-13-11-21(12-14-22)17-10-9-15-7-5-6-8-16(15)19-17;/h5-10H,3-4,11-14H2,1-2H3;1H

InChI Key

FDCNGKRLPFFIQP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2.Cl

Origin of Product

United States

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